3-(3,5-Dimethylphenyl)acrylaldehyde
Description
3-(3,5-Dimethylphenyl)acrylaldehyde is an aromatic α,β-unsaturated aldehyde characterized by a phenyl ring substituted with two methyl groups at the 3- and 5-positions, conjugated to an acrylaldehyde moiety. Such compounds are typically employed in organic synthesis, particularly in cyclization reactions (e.g., benzimidazole formation) and as intermediates in pharmaceutical or fine chemical production .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-8H,1-2H3/b4-3+ |
InChI Key |
QEEXMMMSNIJBHP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=C/C=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)prop-2-enal typically involves the reaction of 3,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3,5-dimethylphenyl)prop-2-enal can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity of cinnamaldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of 3-(3,5-Dimethylphenyl)acrylaldehyde, the following compounds are compared based on substituent effects, reactivity, and functional roles:
Substituent Effects on Reactivity and Stability
Key Observations:
- Steric vs. Electronic Effects : The methyl groups in this compound provide steric bulk but lack the electron-donating resonance effects of methoxy or hydroxyl groups. This may reduce its reactivity in electrophilic substitutions compared to dimethoxy or hydroxy-substituted analogs .
- Reactivity in Cyclizations : Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, as in ) show higher yields in benzimidazole synthesis. The dimethylphenyl variant may exhibit intermediate reactivity due to moderate steric hindrance .
- Solubility and Polarity : Hydroxyl groups (e.g., in Sinapaldehyde or caffeic acid) enhance water solubility and biological activity, whereas methyl groups increase hydrophobicity, favoring organic-phase reactions .
Spectroscopic Distinctions
- NMR Trends : Methoxy groups in 4g (δ 3.59 ppm for –OCH₃) and hydroxyl groups in Sinapaldehyde (δ 9.75 ppm for aldehyde proton) produce distinct shifts compared to methyl-substituted analogs, where aldehyde protons are expected near δ 9.7–10.0 ppm .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on this compound are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions : While aromatic aldehydes generally favor cyclizations (), steric hindrance from dimethyl groups might lower yields compared to less bulky derivatives (e.g., 4-nitrobenzaldehyde) .
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